Dimethyl 5-fluoropyridine-2,3-dicarboxylate
CAS No.: 155702-14-0
Cat. No.: VC0172069
Molecular Formula: C9H8FNO4
Molecular Weight: 213.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155702-14-0 |
|---|---|
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.164 |
| IUPAC Name | dimethyl 5-fluoropyridine-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 |
| Standard InChI Key | UYCFMOIVNGROIO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=CC(=C1)F)C(=O)OC |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈FNO₄ | |
| Molecular Weight | 213.163 g/mol | |
| Exact Mass | 213.044 g/mol | |
| LogP | 0.79390 | |
| Polar Surface Area (PSA) | 65.490 Ų | |
| CAS Number | 155702-14-0 |
Structural Characteristics
The structural characteristics of dimethyl 5-fluoropyridine-2,3-dicarboxylate play a crucial role in determining its chemical reactivity and biological activity. The compound features a pyridine ring, which is a six-membered heterocyclic aromatic structure containing one nitrogen atom at position 1 . The incorporation of a fluorine atom at position 5 of the pyridine ring significantly influences the electronic distribution within the molecule, affecting its reactivity patterns. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, making the ring more electron-deficient and potentially more reactive toward nucleophilic attacks. The compound contains two methyl ester groups (-COOCH₃) at positions 2 and 3 of the pyridine ring, which are positioned adjacent to each other . This arrangement of ester groups creates a region of steric hindrance and electronic complexity that can influence interactions with biological targets, including enzymes and receptors.
Synthesis and Preparation
Synthetic Routes
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | 5-fluoropyridine-2,3-dicarboxylic acid, Methanol | |
| Catalyst | Sulfuric acid | |
| Temperature | 80°C | |
| Yield | 81% | |
| Reference | Metobo et al., 2006 |
Applications and Research Significance
Role in Organic Synthesis
As a functionalized pyridine derivative, dimethyl 5-fluoropyridine-2,3-dicarboxylate serves an important role in organic synthesis as an intermediate for the preparation of more complex heterocyclic systems. The pyridine core is present in numerous biologically active compounds and pharmaceutical agents, making derivatives like this fluorinated diester valuable in medicinal chemistry. The strategic positioning of the ester groups at the 2- and 3-positions of the pyridine ring creates opportunities for regioselective transformations and the construction of fused heterocyclic systems. The compound can potentially participate in various reactions typical of pyridine derivatives, including nucleophilic aromatic substitution, directed metalation, and cross-coupling reactions. These synthetic transformations can lead to structurally diverse compounds with applications in drug discovery, materials science, and agrochemical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume